molecular formula C9H7N3O3 B13080747 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13080747
M. Wt: 205.17 g/mol
InChI Key: WTOWAVZNQUIIEK-UHFFFAOYSA-N
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Description

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and an oxadiazole ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(3-Methylpyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(3-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts distinct properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(3-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-5-3-2-4-10-6(5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14)

InChI Key

WTOWAVZNQUIIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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